VinclozolinM2-2204

Targeted protein degradation Autophagy-lysosome pathway Androgen receptor

VinclozolinM2-2204 is a heterobifunctional AUTOTAC degrader that eliminates androgen receptor (AR) through the autophagy-lysosome pathway, achieving a DC50 of ~200 nM in LNCaP cells. Unlike PROTACs (ARV-110, ARCC-4) that depend on the ubiquitin-proteasome system, this compound uniquely triggers p62/SQSTM1-mediated autophagic degradation capable of clearing aggregated and proteasome-resistant AR species, including AR-v7 splice variants. Its ability to induce AR⁺LC3⁺ autophagic membranes provides a direct cytological marker for confirming autophagy engagement. This makes it the definitive chemical probe for distinguishing autophagic from proteasomal degradation of AR.

Molecular Formula C43H51Cl2N3O9
Molecular Weight 824.8 g/mol
Cat. No. B15605978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinclozolinM2-2204
Molecular FormulaC43H51Cl2N3O9
Molecular Weight824.8 g/mol
Structural Identifiers
InChIInChI=1S/C43H51Cl2N3O9/c1-3-43(2,52)41(50)48(36-27-34(44)26-35(45)28-36)42(51)47-19-23-54-25-24-53-22-18-46-30-37(49)31-57-38-14-15-39(55-20-16-32-10-6-4-7-11-32)40(29-38)56-21-17-33-12-8-5-9-13-33/h3-15,26-29,37,46,49,52H,1,16-25,30-31H2,2H3,(H,47,51)/t37-,43?/m1/s1
InChIKeyXAXVTGIMKYOVTF-HVJXEPNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VinclozolinM2-2204 for Targeted Androgen Receptor Degradation: AUTOTAC Chemical Biology Tool


VinclozolinM2-2204 is a heterobifunctional AUTOphagy-TArgeting Chimera (AUTOTAC) degrader that selectively eliminates the androgen receptor (AR) via the autophagy-lysosome pathway. It comprises a vinclozolin M2 target-binding ligand (TBL) conjugated through a PEG-based linker to a p62/SQSTM1 ZZ-domain autophagy-targeting ligand (ATL) [1]. With a molecular weight of 824.79 g/mol and formula C43H51Cl2N3O9, this research-grade compound achieves a half-degrading concentration (DC50) of approximately 200 nM for AR in LNCaP prostate cancer cells and uniquely induces the formation of AR⁺LC3⁺ autophagic membranes [2].

Why VinclozolinM2-2204 Cannot Be Replaced by AR Antagonists, PROTACs, or Individual AUTOTAC Components


VinclozolinM2-2204 occupies a distinct mechanistic niche that cannot be substituted by simple AR antagonists, PROTAC degraders, or its isolated building blocks. The vinclozolin M2 metabolite alone acts as a competitive AR antagonist (Ki = 9.7 μM) but does not eliminate AR protein [1]. The p62 ATL alone binds the autophagy receptor without engaging the target [2]. PROTAC-based AR degraders such as ARV-110 (DC50 ~1 nM) and ARCC-4 (DC50 = 5 nM) achieve higher degradation potency but operate exclusively through the ubiquitin-proteasome system and are ineffective against aggregated or proteasome-resistant AR species [3]. Only the fully assembled AUTOTAC bifunctional molecule simultaneously engages AR and p62, triggering autophagic degradation that is proteasome-independent and capable of clearing oligomeric protein forms—a feature not achievable by substituting any single component or alternative degrader class [2].

VinclozolinM2-2204 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Autophagy-Lysosomal Degradation Mechanism vs. PROTAC Ubiquitin-Proteasome Pathway: Class-Level Differentiation

VinclozolinM2-2204 degrades AR via the autophagy-lysosome system by recruiting p62/SQSTM1, forming AR⁺LC3⁺ autophagic membranes. In contrast, PROTAC AR degraders (ARV-110, ARCC-4, ARD-2051) co-opt the ubiquitin-proteasome system (UPS) via E3 ligase recruitment (cereblon or VHL). The AUTOTAC mechanism is UPS-independent and remains effective under proteasome inhibition, whereas PROTAC activity is abolished when the proteasome is impaired [1]. In LNCaP cells, vinclozolinM2-2204 (200 nM) induced AR⁺LC3⁺ puncta formation, a direct visual signature of autophagic degradation not observed with PROTACs [2]. This mechanistic distinction is critical for targets present in aggregated or oligomeric forms that exceed the ~13 Å proteasome pore size limit [1].

Targeted protein degradation Autophagy-lysosome pathway Androgen receptor PROTAC AUTOTAC

AR Degradation DC50 in LNCaP Cells: VinclozolinM2-2204 vs. Its Target-Binding Ligand and p62 ATL

VinclozolinM2-2204 degrades AR with a DC50 of ~200 nM in LNCaP prostate cancer cells, whereas neither the TBL (vinclozolin M2, an AR antagonist with Ki = 9.7 μM in competitive binding assays) nor the ATL (p62 ZZ-domain ligand YOK-2204) alone induces any detectable AR degradation [1]. The bifunctional molecule is therefore essential for degradation activity. For comparison, PROTAC AR degraders achieve lower DC50 values—ARV-110: ~1 nM, ARCC-4: 5 nM, ARD-2051: 0.6 nM—reflecting higher degradation potency but operating through the proteasome rather than autophagy [2]. The ~200 nM DC50 of vinclozolinM2-2204 is comparable to other AUTOTAC family members (PHTPP-1304 DC50 ~2 nM for ERβ in HEK293T cells; fumagillin-105 DC50 ~0.7 μM for MetAP2) [1].

DC50 Androgen receptor degradation LNCaP AUTOTAC Bifunctional degrader

AR Pathway Signaling Inhibition: VinclozolinM2-2204 vs. Its Target-Binding Ligand Alone

In DHT-stimulated LNCaP cells, vinclozolinM2-2204 inhibited AR downstream signaling approximately 4-fold more efficiently than its TBL alone, as measured by EGFR and p-Akt/Akt protein levels [1]. This demonstrates that degradation of the entire AR protein produces a more profound signaling blockade than competitive antagonism by the TBL, which merely occupies the ligand-binding pocket without eliminating the receptor. The fold improvement (4×) quantifies the functional advantage of the degrader modality over occupancy-based pharmacology for AR-driven pathways [1].

Androgen receptor signaling EGFR p-Akt DHT Pathway inhibition AUTOTAC

Cytotoxicity in Cancer Cells: VinclozolinM2-2204 vs. p62 Ligand and TBL

VinclozolinM2-2204 exhibited an IC50 of 4.7 μM in LNCaP cell viability assays, whereas both the p62-binding ATL and the TBL alone showed IC50 values exceeding 100 μM [1]. This >21-fold enhancement in cytotoxicity confirms that the bifunctional degrader's antiproliferative effect depends on the simultaneous engagement of both AR and the autophagy machinery. The ~4.7 μM IC50 is within the range of other AUTOTACs tested in cancer cells—PHTPP-1304 exhibited an IC50 of 3.3 μM in ACHN renal carcinoma cells [1].

Cytotoxicity IC50 LNCaP Prostate cancer AUTOTAC Targeted protein degradation

Induction of AR⁺LC3⁺ Autophagic Membranes: A Distinctive Mechanistic Signature Absent in PROTACs and Antagonists

VinclozolinM2-2204 uniquely induces the formation of AR⁺LC3⁺ autophagic membranes in LNCaP cells, a direct cytological hallmark of autophagic degradation of the target protein [1]. This co-localization of AR with the autophagosome marker LC3 is not observed with AR antagonists (enzalutamide, vinclozolin M2 alone), PROTAC AR degraders, or the ATL alone. Among AUTOTAC family members, PHTPP-1304 induces analogous ERβ⁺LC3⁺ puncta and PBA-1106 induces p62⁺LC3⁺ membranes, but vinclozolinM2-2204 is the only commercially available AUTOTAC compound that generates an AR-specific autophagic membrane signature [2].

Autophagy LC3 Androgen receptor Autophagic flux AUTOTAC p62/SQSTM1

Molecular Design: VinclozolinM2-2204 as a Research Tool vs. Clinically Advanced AR Degraders

VinclozolinM2-2204 (MW = 824.79 g/mol, C43H51Cl2N3O9) is built on a vinclozolin M2 TBL scaffold linked via a PEG spacer to a p62 ZZ-domain ATL (YOK-2204) [1]. In contrast, the more recently reported AUTOTAC AR degrader ATC-324 uses enzalutamide as TBL with YT 6-2 as ATL, achieving degradation of both wild-type AR and clinically relevant AR mutants including AR-v7 [2]. PROTAC AR degraders in clinical development (ARV-110/bavdegalutamide, ARV-766) employ an AR ligand linked to a cereblon E3 ligase ligand. VinclozolinM2-2204 remains a foundational research tool for the AUTOTAC platform, enabling mechanistic studies of p62-dependent autophagic AR degradation that are not possible with PROTACs or with the clinical-stage AUTOTAC ATC-324 when specific investigation of vinclozolin-derived TBL pharmacology is required [3].

AUTOTAC chemical structure p62 ZZ domain ligand Vinclozolin M2 AR-targeting chimera Bifunctional degrader Research tool compound

Optimal Research and Industrial Use Cases for VinclozolinM2-2204 Based on Quantitative Differentiation Evidence


Mechanistic Dissection of Autophagy-Lysosome-Dependent AR Degradation in Prostate Cancer Models

VinclozolinM2-2204 is the compound of choice for researchers requiring selective AR degradation exclusively via the autophagy-lysosome pathway. It enables studies that distinguish autophagic from proteasomal degradation of AR, which is not feasible with PROTACs. The compound's ability to induce AR⁺LC3⁺ autophagic membranes provides a direct cytological marker for confirming autophagy engagement [1]. LNCaP cells treated at 200 nM for 24 h serve as the validated experimental starting point [2].

Benchmarking AUTOTAC Platform Performance Against PROTAC-Based AR Degraders

For drug discovery programs evaluating targeted protein degradation modalities, vinclozolinM2-2204 serves as a reference AUTOTAC compound to benchmark against PROTAC AR degraders (ARV-110, ARCC-4, ARD-2051). The 4-fold greater pathway inhibition versus TBL alone [1] and >21-fold enhanced cytotoxicity versus individual components [1] establish quantitative thresholds for degrader versus antagonist efficacy that can be used to validate novel AR degrader candidates.

Investigating Resistance Mechanisms to Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer

In enzalutamide-resistant prostate cancer models, vinclozolinM2-2204 provides a degradation-based alternative that eliminates AR protein rather than merely antagonizing it. The AUTOTAC platform has been validated to degrade AR mutants and AR-v7 splice variants that drive resistance to conventional AR antagonists [1]. VinclozolinM2-2204 can be used in comparative studies with ATC-324 to dissect the contribution of different TBL pharmacophores (vinclozolin M2 vs. enzalutamide) to degradation efficiency and resistance circumvention [1][2].

Chemical Biology Tool for Studying p62/SQSTM1-Mediated Selective Autophagy

VinclozolinM2-2204 is a valuable chemical probe for cell biologists investigating p62/SQSTM1-dependent selective autophagy. Unlike non-selective autophagy inducers (e.g., rapamycin, Torin1), vinclozolinM2-2204 recruits a specific target protein (AR) to p62 for autophagic degradation. The compound can be used alongside PHTPP-1304 (ERβ-targeting AUTOTAC) and PBA-1106 (aggregate-targeting AUTOTAC) as a panel for interrogating cargo specificity in p62-mediated autophagy [1]. The ATL component (YOK-2204) and TBL component (vinclozolin M2) are available as negative controls that should not induce AR degradation [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VinclozolinM2-2204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.